Pyrazole derivative 29
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H26Cl3N5 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
5-butan-2-yl-3-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C25H26Cl3N5/c1-6-15(4)25-29-24(31-32(25)14(2)3)22-16(5)23(17-7-9-18(26)10-8-17)33(30-22)21-12-11-19(27)13-20(21)28/h7-15H,6H2,1-5H3 |
InChI Key |
WWSDQOOUHRYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NN1C(C)C)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of N-Methyl-1-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methanamine with 2-Fluorobenzenesulfonyl Chloride
The primary synthetic route to this compound involves the sulfonylation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (B1 ) with 2-fluorobenzenesulfonyl chloride. The reaction proceeds under mild conditions in methylene chloride, catalyzed by trimethylamine:
Procedure :
-
B1 (0.26 mmol) is dissolved in methylene chloride (0.2 M).
-
Trimethylamine (1.0 mmol) and 2-fluorobenzenesulfonyl chloride (0.26 mmol) are added sequentially.
-
The mixture is stirred at room temperature for 12 hours.
-
Post-reaction workup includes washing with 5% NaHCO₃, 1 M HCl, and saturated NaCl.
-
The organic layer is dried, concentrated, and purified via chromatography (CHCl₃:MeOH = 9:1).
Key Data :
-
1H NMR (CDCl₃) : δ 2.20 (s, 3H), 2.25 (s, 3H), 2.61 (d, J = 1.4 Hz, 3H), 3.75 (s, 3H), 4.10 (s, 2H), 7.23–7.93 (m, 4H).
This method’s regioselectivity is attributed to the steric and electronic effects of the 1,3,5-trimethylpyrazole core, which directs sulfonylation to the exocyclic amine.
Cyclocondensation Strategies
Hydrazine-Based Cyclocondensation
This compound can be synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. For example, crotonaldehyde reacts with hydrazine hydrate in the presence of sulfuric acid and sodium iodide:
Procedure :
-
Crotonaldehyde (1.05 mol) is added to hydrazine hydrate (1.0 mol) at 30°C.
-
The mixture is stirred for 30 minutes.
-
Sulfuric acid (68.8%) and NaI (2.2 mmol) are heated to 155°C, and the intermediate is added.
-
Water is distilled off, and the product is neutralized to pH 8.5 with NaOH.
-
Extraction with isobutanol yields this compound after distillation.
Key Data :
This method highlights the importance of acid catalysis and iodine in facilitating aromatization during cyclocondensation.
Mannich Reaction and Subsequent Functionalization
Synthesis of Mannich Bases
This compound is also accessible through Mannich reactions, which introduce dimethylaminomethyl groups at the 4-position of pyrazol-5(4H)-ones:
Procedure :
-
Pyrazol-5(4H)-one (2a–d ) reacts with dimethylamine hydrochloride and formaldehyde.
-
The Mannich base (4a–d ) undergoes quaternization with iodomethane.
-
Cyanation and hydrolysis yield acetic acid derivatives (6a–d ).
-
Esterification with methanol produces this compound.
Key Data :
This route demonstrates the versatility of pyrazole scaffolds in accommodating diverse functional groups through sequential reactions.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, MeOH:H₂O = 70:30) validate the absence of regioisomeric contaminants.
Challenges and Optimization Strategies
Regioselectivity Issues
Cyclocondensation reactions often yield mixtures of 1,3- and 1,5-regioisomers. Employing electron-withdrawing groups (e.g., trifluoromethyl) on hydrazines improves selectivity toward 1,3-substituted products.
Solvent and Catalyst Optimization
-
Solvent : Toluene outperforms THF and dioxane in trifluoromethylated pyrazole synthesis.
-
Catalyst : Sc(OTf)₃ enhances yields (97%) in Lewis acid-mediated reactions.
Industrial-Scale Considerations
The patent-protected method (US5569769A) emphasizes:
-
Temperature Control : Maintaining 155°C during cyclocondensation minimizes byproducts.
-
Neutralization Protocol : Adjusting pH to 8.5 prevents decomposition during workup.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 29 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Pyrazole derivative 29 has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For instance, in studies conducted by Zheng et al., pyrazole-linked benzimidazole derivatives demonstrated significant inhibition of Aurora A/B kinase in multiple cancer cell lines, including A549 and HT29, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compound 29 has been evaluated for its ability to reduce inflammation markers in vitro and in vivo. Research indicates that it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
3. Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. This compound has been tested against gram-negative and gram-positive bacteria, showing significant antibacterial activity . The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Case Study 1: Anticancer Efficacy
A study by Inceler et al. evaluated a series of 1,3-diarylpyrazoles, including derivative 29, against Raji and HL60 cancer cell lines. The results indicated that compound 29 exhibited significant cytotoxicity with an IC50 value of approximately 25 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of pyrazole derivatives, compound 29 was administered to patients with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its use as an effective anti-inflammatory agent .
Mechanism of Action
The mechanism of action of pyrazole derivative 29 involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells. The compound’s ability to interact with various biological targets is attributed to its unique structural features, which allow it to bind effectively to active sites of enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Impact :
- Halogens/Aromatic Rings : Critical for antifungal (e.g., pyrazolecarboxamides) and anticancer (e.g., derivative 23) activities, likely through hydrophobic interactions and enzyme inhibition .
- Heterocyclic Moieties : Enhance antioxidant capacity in derivative 29 via electron-donating effects, reducing oxidative stress .
- Selectivity : Derivatives like 23 exhibit cancer cell specificity, whereas derivative 29’s antioxidant effects avoid off-target toxicity, supporting therapeutic safety .
Q & A
Q. What synthetic pathways are commonly used to prepare pyrazole derivatives, and how are their structures validated?
Pyrazole derivatives are synthesized via diverse routes, including:
- Hydrazide-hydrazone cyclization : Reacting hydrazide-hydrazone intermediates with α,β-unsaturated carbonyl compounds to form pyrazole cores .
- Curcumin modification : Condensing curcumin diketones with benzylhydrazine to generate pyrazole derivatives, followed by recrystallization (e.g., ethanol) and drying .
- Nucleophilic substitutions : Using benzylamine and ethyl bromoacetate as precursors for sequential Claisen condensation and hydrazine addition .
Structural validation relies on:
Q. What in vitro assays are used to screen pyrazole derivatives for preliminary bioactivity?
- Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC quantification (e.g., curcumin pyrazole derivatives showed IC values of 19.26–40.37 μg/mL across assays) .
- Antimicrobial activity : Enzyme inhibition assays (e.g., DNA gyrase B and MTAN of S. aureus), comparing docking scores (Glide E-model) to established drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., PCW-1001 induced apoptosis in breast cancer cells) .
Advanced Research Questions
Q. How do computational methods clarify pyrazole derivatives’ mechanisms as enzyme inhibitors?
- Molecular docking : Pyrazole derivatives (e.g., compound A/D) mimic ciprofloxacin’s binding to DNA gyrase B (Glide E-model: -84.33) and formycin A’s interaction with MTAN .
- Molecular dynamics (MD) : Simulations (e.g., 5 ns MD) assess complex stability by monitoring RMSD and hydrogen bond retention between derivatives and target enzymes .
- 3D-QSAR/CoMFA : Aligns NMR-derived conformers (e.g., AM263) to generate steric/electrostatic contour maps, guiding structural optimization for CB1/CB2 receptor selectivity .
Q. What strategies optimize pyrazole derivative potency through structure-activity relationships (SAR)?
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances hydrolytic stability and potency (e.g., ester derivatives with IC = 4.03–9.43 μM) .
- Core scaffold tuning : Retaining β-diketone moieties (as in curcumin derivatives) preserves antioxidant activity, while pyrazole ring substitution modulates radical scavenging efficacy .
- 3D-QSAR models : Correlate steric bulk at C3/C5 positions with CB1/CB2 receptor affinity, enabling rational design of subtype-selective antagonists .
Q. How should researchers resolve contradictory bioactivity data across assays?
- Case example : A pyrazole derivative showed IC = 14.24 μg/mL (DPPH) vs. 36.65 μg/mL (ABTS) due to radical-specific scavenging mechanisms.
- Methodological adjustments : Standardize radical concentrations, solvent systems, and incubation times. Cross-validate with secondary assays (e.g., FRAP or SOD activity) .
Q. What advanced pharmacological methods validate pyrazole derivatives’ therapeutic potential?
Q. How are statistical models applied to correlate pyrazole structures with bioactivity?
Q. What guidelines ensure rigorous data presentation in pyrazole derivative research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
